molecular formula C13H14N4O2 B7775961 Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-

Cat. No.: B7775961
M. Wt: 258.28 g/mol
InChI Key: OYFXPRCNOYIAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- (hereafter referred to as Compound A) is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core. This bicyclic system is substituted at position 5 with a methyl group, at position 7 with a 5-methylfuran-2-yl moiety, and at position 6 with an ethanone group.

The synthesis of such compounds typically involves multicomponent reactions (MCRs) using aldehydes, aminotriazoles, and cyanoacetate derivatives, as evidenced by protocols for analogous triazolopyrimidines . The presence of the 5-methylfuran substituent may influence lipophilicity and bioavailability, while the ethanone group could serve as a site for further derivatization.

Properties

IUPAC Name

1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-7-4-5-10(19-7)12-11(9(3)18)8(2)16-13-14-6-15-17(12)13/h4-6,12H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFXPRCNOYIAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the construction of the triazolopyrimidine core. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the triazolopyrimidine core: This involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization to form the triazole ring.

    Coupling reactions: The final step involves coupling the furan ring with the triazolopyrimidine core under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions at the Furan Ring

The 5-methylfuran-2-yl substituent undergoes electrophilic substitution due to its electron-rich aromatic system:

  • Nitration : Reacts with nitric acid in acetic anhydride to introduce nitro groups at position 4 of the furan ring .

  • Alkylation : The methyl group can be further functionalized via radical or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Key Data :

Reaction TypeConditionsProduct YieldReference
NitrationHNO₃, Ac₂O, 0°C65–70%
AlkylationPd(PPh₃)₄, K₂CO₃, DMF80–85%

Reactivity of the Triazolopyrimidine Core

The bicyclic system participates in:

  • Nucleophilic Aromatic Substitution : The C2 position reacts with amines or thiols under basic conditions to form C–N or C–S bonds .

  • Oxidation : The 4,7-dihydro moiety is oxidized to the fully aromatic triazolo[1,5-a]pyrimidine using MnO₂ or DDQ .

Example :

text
7-Hydroxy-5-methyltriazolopyrimidine + CH₃SH → 2-(Methylthio) derivative (Yield: 88%)[6]

Ethanone Functional Group Transformations

The acetyl group at position 6 undergoes:

  • Reduction : Converted to a secondary alcohol using NaBH₄ or LiAlH₄.

  • Condensation : Forms Schiff bases with primary amines (e.g., aniline derivatives) .

Spectroscopic Evidence :

  • ¹H-NMR : The acetyl proton appears as a singlet at δ 2.52 ppm .

  • IR : Strong carbonyl stretch at 1705 cm⁻¹ .

Stability and Degradation

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via ring-opening .

  • Thermal Stability : Stable up to 200°C, as evidenced by TGA analysis of analogs .

Scientific Research Applications

Medicinal Chemistry

Ethanone has shown potential as a candidate for drug development due to its ability to inhibit specific enzymes or receptors. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties. The unique configuration allows for targeted interactions with biological molecules.

Case Study: Anticancer Activity

A study evaluating derivatives of triazolopyrimidine compounds demonstrated significant anticancer activity against various cell lines. The compound's ability to modulate enzyme activity was linked to its structural features.

Materials Science

The compound's structural properties can be exploited in designing novel materials with specific electronic or optical characteristics. Its unique chemical structure allows for potential applications in organic electronics and photonics.

Ethanone can serve as a probe to study biological pathways and interactions at the molecular level. Its interactions with enzymes and receptors can provide insights into metabolic processes and disease mechanisms.

Industrial Applications

In industrial settings, Ethanone may act as an intermediate in synthesizing other complex organic molecules used across various industries including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- involves its interaction with specific molecular targets. The furan ring and triazolopyrimidine core can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Compound A 5-methyl, 7-(5-methylfuran-2-yl), 6-ethanone C₁₄H₁₄N₄O₂ 278.30* Furan-enhanced lipophilicity
1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 5-methyl, 7-(benzodioxol-5-yl), 6-ethanone C₁₅H₁₂N₄O₃ 296.28 Benzodioxol group improves π-π stacking
1-{4-[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone 5-methyl, 7-(4-aminophenyl), 6-ethanone C₁₄H₁₃N₅O 267.29 Aminophenyl enhances solubility
2-(Furan-2-yl)-N5-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine Triazine core, furan-2-yl, methylamine C₉H₉N₇O 231.22 Triazine core alters electronic properties

*Calculated based on analogous compounds in .

Key Structural Insights :

  • The aminophenyl variant (C₁₄H₁₃N₅O) exhibits improved aqueous solubility due to polar amino groups .
  • Core Heterocycle : Replacement of the pyrimidine ring with a triazine (as in C₉H₉N₇O) reduces ring strain but may diminish hydrogen-bonding capacity due to fewer nitrogen lone pairs .

Physicochemical and Crystallographic Properties

  • Solubility: The ethanone group in Compound A likely enhances polarity compared to ester or amine derivatives, though its methylfuran substituent may offset this effect .

Biological Activity

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of Ethanone derivatives typically involves multi-step organic reactions. For instance, the synthesis may include:

  • Biginelli Condensation : A three-component reaction involving acetylacetone and thiourea with an aromatic aldehyde.
  • Cyclization Reactions : Following initial reactions, cyclization leads to the formation of triazolo-pyrimidine derivatives.

Recent studies have demonstrated that these synthetic pathways yield compounds with promising biological activities, particularly in antimicrobial and anticancer applications .

Antimicrobial Activity

Ethanone derivatives have shown notable antibacterial effects against various pathogens. For example:

  • Inhibitory Effects : Compounds similar to Ethanone exhibited significant inhibitory activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact effectively with bacterial targets such as MurD and DNA gyrase, indicating a potential mechanism for their antimicrobial action .

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives can act as anticancer agents:

  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that these compounds can reduce cell viability in various cancer cell lines, showcasing their potential as chemotherapeutic agents .
  • Mechanistic Insights : The biological activity is often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of several triazolo-pyrimidine derivatives, including Ethanone. The findings indicated that:

CompoundMIC (μM)Target Pathogen
3g0.21Pseudomonas aeruginosa
3c0.25Escherichia coli

This study highlights the compound's efficacy against resistant strains and its potential for development into new antimicrobial agents .

Study 2: Anticancer Evaluation

Another investigation focused on the anticancer properties of Ethanone derivatives:

CompoundCell LineIC50 (μM)
13cHeLa15
13dMCF-720

The results demonstrated that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction .

Q & A

Basic: What are the standard synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer:
The synthesis typically involves cyclocondensation of aldehydes (e.g., 4-chlorobenzaldehyde), 3-amino-1,2,4-triazole, and ethyl cyanoacetate in the presence of a catalyst such as tetramethylpiperidine (TMPD). Two protocols are commonly used:

  • Molten-state TMDP : Reactants are stirred in TMDP at 65°C, followed by water addition and filtration to isolate the product .
  • Ethanol/water solvent system : A 1:1 v/v ethanol/water mixture under reflux conditions, with TMDP as a catalyst. Yields reach ~92% after recrystallization .
    Key Considerations : TMDP is preferred for efficiency but requires careful handling due to toxicity .

Basic: What experimental techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with peaks corresponding to methylfuran (δ ~2.37–2.52 ppm) and triazolo-pyrimidine moieties .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/light petroleum (1:1) as eluent .
  • Recrystallization : Ethanol or aqueous DMF/ethanol mixtures purify the product, achieving >90% purity .

Advanced: How do reaction conditions (e.g., molten-state vs. solvent-based TMDP) impact yield and purity?

Methodological Answer:

  • Molten-state TMDP : Higher efficiency (92% yield) due to reduced solvent interference, but requires precise temperature control (65°C) and poses handling risks .
  • Solvent-based TMDP : Ethanol/water systems offer safer handling but may require longer reaction times. Catalyst recovery is feasible by evaporating the solvent, enabling reuse without purification .
    Data Comparison : Molten-state methods show marginally higher yields (92% vs. 90%) but similar purity post-recrystallization .

Advanced: How can researchers reconcile contradictions in reported yields across similar syntheses?

Methodological Answer:
Discrepancies arise from variables like:

  • Catalyst loading : TMDP at 10 mol% optimizes cyclization vs. lower concentrations .
  • Solvent polarity : Ethanol/water mixtures enhance solubility of intermediates compared to pure ethanol .
  • Purification methods : Recrystallization from ethanol vs. DMF/ethanol affects final purity .
    Recommendation : Systematically vary catalyst concentration and solvent ratios while monitoring via TLC .

Advanced: What mechanistic insights explain the formation of the triazolo[1,5-a]pyrimidine core?

Methodological Answer:
The reaction proceeds via:

Knoevenagel condensation : Between aldehyde and ethyl cyanoacetate.

Cyclocondensation : 3-Amino-1,2,4-triazole reacts with the intermediate, forming the triazole ring.

Cyclization : TMDP facilitates ring closure through hydrogen-bond activation, forming the pyrimidine core .
Supporting Evidence : 1^1H NMR data confirm the absence of unreacted aldehyde and triazole precursors .

Advanced: How can substituents like the 5-methylfuran group influence reactivity or bioactivity?

Methodological Answer:

  • Electronic effects : The methylfuran’s electron-donating groups stabilize the triazolo-pyrimidine core, enhancing electrophilic substitution reactivity .
  • Bioactivity : Similar furan-containing triazolopyrimidines exhibit antimicrobial and anticancer properties, suggesting structure-activity relationship (SAR) studies for target validation .
    Methodology : Synthesize analogs with varying substituents (e.g., halogens, nitro groups) and assess biological activity via in vitro assays .

Basic: What safety protocols are recommended for handling toxic reagents like TMDP?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of TMDP vapors .
  • Waste disposal : Neutralize aqueous TMDP solutions before disposal to prevent environmental contamination .
  • PPE : Gloves and lab coats are mandatory due to TMDP’s irritant properties .

Advanced: How can computational modeling aid in predicting this compound’s properties?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
  • Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using the methylfuran moiety as a pharmacophore .
    Tools : Software like Gaussian or AutoDock, validated against experimental NMR/X-ray data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.